The synthesis of PD 334581 involves several steps that incorporate various reagents and conditions. One notable method includes the reaction of 2-chloro-4-methylpyridin-3-amine with a boron compound in the presence of palladium catalysts, such as palladium(II) chloride with triphenylphosphine, in a solvent like dimethoxyethane. This reaction is typically performed under basic conditions using potassium carbonate to facilitate the formation of the desired product .
The process can be summarized as follows:
This method highlights the importance of using appropriate catalysts and conditions to achieve high purity and yield, which are essential for further applications in research.
PD 334581 undergoes various chemical reactions that are pivotal for its function as a MEK1 inhibitor. The primary reaction involves competitive inhibition at the catalytic site of MEK1, where it binds to the enzyme and prevents substrate phosphorylation. The binding affinity is influenced by the structural characteristics mentioned earlier.
The mechanism of action typically involves:
Studies have shown that modifications to the structure can significantly affect both potency and selectivity against other kinases .
The mechanism by which PD 334581 exerts its inhibitory effects on MEK1 involves several key interactions at the molecular level:
Research indicates that effective inhibition can
PD 334581 is defined by its systematic chemical name: N-[5-[3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl]-1,3,4-oxadiazol-2-yl]-4-morpholineethanamine. This structure features:
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 548756-68-9 |
| Molecular Formula | C₂₀H₁₉F₃IN₅O₂ |
| Molecular Weight | 545.3 g/mol |
| PubChem CID | 5287529 |
| IUPAC Name | See systematic name above |
| SMILES | FC1=CC(I)=CC=C1NC2=C(F)C(F)=CC=C2C3=NN=C(NCCN4CCOCC4)O3 |
Synonyms: PD334581, PD-334581, and MEK inhibitor PD 334581. The compound’s purity for research use exceeds ≥98% (HPLC-confirmed), ensuring reproducible activity in experimental settings [1] [6].
Solubility and Stability:
| Solvent | Maximum Solubility |
|---|---|
| DMSO | 54.53 mg/mL (100 mM) |
| Ethanol | 5.45 mg/mL (10 mM) |
Storage recommendations include +4°C for short-term stability and -20°C for long-term preservation [1] [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2